what is the structure of Cy3-PEG2-SCO
what is the structure of Cy3-PEG2-SCO
An in-depth guide to the structure, properties, and applications of Cy3-PEG2-SCO, tailored for researchers, scientists, and professionals in drug development. This document elucidates the molecule's architecture, provides key quantitative data, and outlines a standard experimental protocol for its use in bioconjugation.
Core Structure of Cy3-PEG2-SCO
Cy3-PEG2-SCO is a fluorescent labeling reagent comprised of three distinct chemical moieties: a Cyanine 3 (Cy3) fluorophore, a polyethylene glycol (PEG) spacer, and an amine-reactive Sulfo-cyclooctyne (SCO) group. This molecule is designed for covalently attaching the bright and photostable Cy3 dye to biomolecules.
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Cy3 (Cyanine 3): A member of the cyanine dye family, Cy3 is a fluorescent molecule characterized by a central fluorene ring structure.[1] It is known for its bright red fluorescence, with an excitation maximum around 550 nm and an emission maximum near 570 nm.[1][2] Its high quantum yield and strong photostability make it an indispensable tool for fluorescence microscopy, flow cytometry, and other detection methods.[1]
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PEG2 Linker: The Cy3 dye is connected to the reactive group via a short spacer consisting of two repeating ethylene glycol units (PEG2).[3][4] This hydrophilic PEG linker serves multiple purposes in bioconjugation.[5] It increases the overall solubility of the molecule in aqueous buffers, which is crucial for biological experiments.[6][7] Furthermore, the flexible chain acts as a spacer, minimizing steric hindrance between the dye and the target biomolecule, which helps preserve the biological activity of the labeled molecule.[5]
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SCO (Sulfo-cyclooctyne) Group: The SCO moiety in this context is an amine-reactive functional group. While cyclooctynes are well-known for their use in copper-free "click chemistry" reactions with azides (a process called strain-promoted alkyne-azide cycloaddition or SPAAC), the Cy3-PEG2-SCO reagent is specifically designed to react with primary amino groups.[8][9][10] It carries a functional group that covalently binds to nucleophilic amines, such as the side chain of lysine residues in proteins or peptides.[3][4][11] This makes it a valuable tool for labeling antibodies and other proteins.
The overall architecture allows for the stable and specific attachment of a fluorescent reporter (Cy3) to a target molecule through a soluble, flexible linker.
Quantitative Data and Physicochemical Properties
The key properties of Cy3-PEG2-SCO are summarized below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| Molecular Formula | C45H61ClN4O5 | [4][11] |
| Molecular Weight | 773.44 g/mol | [4][11] |
| Appearance | Solid | [12] |
| Excitation Maximum | ~555 nm | [2] |
| Emission Maximum | ~570 nm | [2] |
| Storage Conditions | Store at -20°C, keep away from direct sunlight | [3] |
| Shipping | Shipped with blue ice or at ambient temperature | [3] |
Experimental Protocols: Protein Labeling
The primary application of Cy3-PEG2-SCO is the covalent labeling of proteins and peptides. Below is a generalized protocol for labeling a protein containing accessible lysine residues.
Objective: To covalently conjugate Cy3-PEG2-SCO to a target protein.
Materials:
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Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
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Cy3-PEG2-SCO reagent.
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Anhydrous dimethyl sulfoxide (DMSO).
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Purification column (e.g., size-exclusion chromatography, dialysis) to remove unconjugated dye.
Methodology:
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Reagent Preparation:
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Allow the vial of Cy3-PEG2-SCO to equilibrate to room temperature before opening.
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Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.
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Conjugation Reaction:
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Adjust the protein solution to a concentration of 1-10 mg/mL in a suitable reaction buffer. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with the dye.
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Calculate the molar excess of dye needed. A 10- to 20-fold molar excess of dye over the protein is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.
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Add the calculated volume of the Cy3-PEG2-SCO stock solution to the protein solution while gently vortexing.
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Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
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Purification:
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Following incubation, remove the unreacted, hydrolyzed dye from the labeled protein conjugate.
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Size-exclusion chromatography (e.g., a PD-10 desalting column) is a highly effective method. The larger protein-dye conjugate will elute first, while the smaller, unconjugated dye is retained and elutes later.
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Alternatively, dialysis can be performed against a suitable buffer (e.g., PBS) to remove the free dye.
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Characterization:
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Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated per protein molecule. This can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of Cy3 (~555 nm).
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Mandatory Visualizations
The following diagrams illustrate the structure and reaction workflow of Cy3-PEG2-SCO.
Caption: Molecular structure of Cy3-PEG2-SCO.
Caption: Workflow for protein labeling with Cy3-PEG2-SCO.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sulfo-Cy3-PEG2-TCO | BroadPharm [broadpharm.com]
- 3. Cy3-PEG2-SCO_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. m-PEG2-acid, 149577-05-9 | BroadPharm [broadpharm.com]
- 7. m-PEG2-amine, 31576-51-9 | BroadPharm [broadpharm.com]
- 8. Copper-free click reactions with polar bicyclononyne derivatives for modulation of cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. synaffix.com [synaffix.com]
- 11. immunomart.org [immunomart.org]
- 12. Sulfo-Cy3-PEG2-TCO disodium | Fluorescent Dye | | Invivochem [invivochem.com]
